molecular formula C26H25N3O3S2 B2839852 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide CAS No. 683264-54-2

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Cat. No.: B2839852
CAS No.: 683264-54-2
M. Wt: 491.62
InChI Key: BMAZPIGVKNJWJA-UHFFFAOYSA-N
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Description

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core, which is functionalized with a sulfonyl group attached to a 4-methylpiperidine ring and a thiazole ring substituted with a naphthalene moiety. The unique structure of this compound makes it an interesting subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors to form the thiazole ring.

    Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting an appropriate benzoyl chloride with an amine.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides.

    Attachment of the 4-methylpiperidine Ring: The final step involves the attachment of the 4-methylpiperidine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or sulfonyl groups.

Scientific Research Applications

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(phenyl)thiazol-2-yl)benzamide
  • 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(naphthalen-1-yl)imidazol-2-yl)benzamide
  • 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(naphthalen-1-yl)oxazol-2-yl)benzamide

Uniqueness

The uniqueness of 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide lies in its specific combination of functional groups and structural features. The presence of the naphthalene moiety, thiazole ring, and sulfonyl group provides a distinct set of chemical and biological properties that differentiate it from similar compounds. These unique features make it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-18-13-15-29(16-14-18)34(31,32)21-11-9-20(10-12-21)25(30)28-26-27-24(17-33-26)23-8-4-6-19-5-2-3-7-22(19)23/h2-12,17-18H,13-16H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAZPIGVKNJWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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